molecular formula C15H10Cl2F2O B1327797 4'-Chloro-3-(3-chloro-5-fluorophenyl)-3'-fluoropropiophenone CAS No. 898750-85-1

4'-Chloro-3-(3-chloro-5-fluorophenyl)-3'-fluoropropiophenone

Cat. No. B1327797
M. Wt: 315.1 g/mol
InChI Key: DGVRSVQQUBHSKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4’-Chloro-3-(3-chloro-5-fluorophenyl)-3’-fluoropropiophenone” is an organic compound . It belongs to the class of propiophenones.


Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic acids . For instance, 3-Chloro-4-fluorophenylboronic acid has been used as a reactant in Rh-catalyzed asymmetric addition reactions and palladium-catalyzed oxidative cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of similar compounds like 3-Chloro-4-fluorophenol includes a benzene ring with chlorine and fluorine substituents . The exact structure of “4’-Chloro-3-(3-chloro-5-fluorophenyl)-3’-fluoropropiophenone” would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 3-Chloro-4-fluorophenol include a melting point of 38-40 °C and a boiling point of 104 °C/11 mmHg . The exact properties of “4’-Chloro-3-(3-chloro-5-fluorophenyl)-3’-fluoropropiophenone” would need to be determined experimentally.

Scientific Research Applications

Synthesis and Chemical Analysis

  • Compounds synthesized from related chloro and fluoro benzophenone derivatives have been studied for their chemical properties. For instance, Satheeshkumar et al. (2017) synthesized compounds from 2-amino-2′,5-dichlorobenzophenone and 2-amino-5-chloro-2'-fluorobenzophenone, further investigating their molecular geometry and chemical reactivity using FT-IR, NMR spectra, and X-ray diffraction (Satheeshkumar et al., 2017).

Biological Applications

  • Lee et al. (2011) optimized the reduction of 3-chloro-4-fluoropropiophenone using Saccharomyces cerevisiae as a biocatalyst, highlighting the potential for biotechnological applications (Lee et al., 2011).

Material Science and Polymer Research

  • In material science, novel compounds and polymers involving chloro and fluoro derivatives are explored for their unique properties. Baek and Harris (2005) developed an improved synthetic route for AB phenylquinoxaline monomer, involving chloro- and fluoro-substituted monomers (Baek & Harris, 2005).
  • Pimpha et al. (2004) synthesized a 4-Chloro-2,5-bis(4-fluorophenyl)oxazole monomer, later used to produce poly(aryl ether)s, indicating the role of such compounds in advanced polymer synthesis (Pimpha et al., 2004).

Safety And Hazards

The safety data sheet (SDS) for “4’-Chloro-3-(3-chloro-5-fluorophenyl)-3’-fluoropropiophenone” can be found online . It’s important to refer to the SDS for handling, storage, and disposal information.

properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F2O/c16-11-5-9(6-12(18)8-11)1-4-15(20)10-2-3-13(17)14(19)7-10/h2-3,5-8H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVRSVQQUBHSKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644961
Record name 3-(3-Chloro-5-fluorophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-5-fluorophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one

CAS RN

898750-85-1
Record name 3-(3-Chloro-5-fluorophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.